molecular formula C16H19N5O7 B016731 2',3',5'-Tri-O-acetyladenosin CAS No. 7387-57-7

2',3',5'-Tri-O-acetyladenosin

Katalognummer: B016731
CAS-Nummer: 7387-57-7
Molekulargewicht: 393.35 g/mol
InChI-Schlüssel: GCVZNVTXNUTBFB-XNIJJKJLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Adenosine, 2’,3’,5’-triacetate is a derivative of adenosine, a nucleoside composed of adenine and ribose. This compound is characterized by the acetylation of the hydroxyl groups at the 2’, 3’, and 5’ positions of the ribose moiety. The molecular formula of adenosine, 2’,3’,5’-triacetate is C16H19N5O7, and it has a molecular weight of 393.35 g/mol . This compound is often used in biochemical research due to its stability and ability to permeate cell membranes more effectively than adenosine itself.

Wissenschaftliche Forschungsanwendungen

Chemistry

TAA serves as a precursor in the synthesis of various nucleoside analogs and derivatives. Its acetylation pattern provides enhanced stability and solubility compared to unmodified adenosine, making it a valuable intermediate in chemical synthesis.

ApplicationDescription
Synthesis of Nucleoside Analogs TAA is utilized to create modified nucleosides that can exhibit altered biological activities.
Reactions TAA undergoes hydrolysis to yield adenosine, which can be further modified to produce various derivatives.

Biology

In biological research, TAA is used to study nucleoside transport and metabolism. Its role as an adenosine analog allows researchers to investigate the physiological effects of adenosine signaling pathways.

Study FocusFindings
Nucleoside Transport TAA has been shown to influence the uptake and metabolism of nucleosides in cellular models.
Cellular Mechanisms It mimics natural adenosine, impacting adenylate cyclase activity and cyclic AMP levels, crucial for many cellular processes.

Medicine

TAA's potential therapeutic applications are significant, particularly in cancer research. Studies have demonstrated its ability to inhibit the growth of various cancer cell lines.

Medical ApplicationEvidence
Anticancer Activity TAA has been reported to inhibit tumor growth through mechanisms involving apoptosis induction and modulation of signaling pathways associated with cancer cell proliferation .
Radioprotection Research indicates that TAA may protect cells from radiation damage, enhancing its potential as a therapeutic agent in oncology.

Industry

In industrial applications, TAA is employed in the development of antiviral and anticancer drugs.

Industrial UseDescription
Drug Development TAA is used as a model compound for creating adenosine-based pharmaceuticals aimed at treating viral infections and cancers .

Case Studies

  • Anticancer Research :
    A study published in Molecules highlighted the synthesis of novel adenosine derivatives based on TAA, demonstrating significant anticancer activity against multiple cell lines . The findings suggest that modifications to the base structure can enhance efficacy against specific tumor types.
  • Nucleoside Transport Studies :
    Research conducted on the transport mechanisms of TAA revealed insights into how modified nucleosides affect cellular uptake processes. These studies are pivotal for understanding drug delivery systems targeting cancer cells .

Wirkmechanismus

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Adenosin, 2’,3’,5’-Triacetat erfolgt typischerweise durch Acetylierung von Adenosin. Der Prozess beginnt mit der Reaktion von Adenosin mit Essigsäureanhydrid in Gegenwart einer Base wie Pyridin. Die Reaktion wird unter wasserfreien Bedingungen durchgeführt, um die Hydrolyse der Acetylgruppen zu verhindern. Das Produkt wird dann durch Umkristallisation oder Chromatographie gereinigt, um reines Adenosin, 2’,3’,5’-Triacetat zu erhalten .

Industrielle Produktionsmethoden: In der industriellen Produktion von Adenosin, 2’,3’,5’-Triacetat folgt man einem ähnlichen Syntheseweg, jedoch in größerem Maßstab. Die Reaktionsbedingungen werden optimiert, um die Ausbeute und Reinheit zu maximieren. Der Einsatz von automatisierten Reaktoren und Durchflussanlagen kann die Effizienz des Prozesses verbessern. Das Endprodukt wird strengen Qualitätskontrollen unterzogen, um seine Eignung für Forschungs- und pharmazeutische Anwendungen zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Adenosin, 2’,3’,5’-Triacetat unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

Hauptprodukte:

Vergleich Mit ähnlichen Verbindungen

Adenosin, 2’,3’,5’-Triacetat ist aufgrund seiner acetylierten Struktur einzigartig, die seine Stabilität und Membranpermeabilität im Vergleich zu Adenosin erhöht. Ähnliche Verbindungen umfassen:

    Adenosin: Die Stammverbindung, der die Acetylgruppen fehlen.

    Inosin, 2’,3’,5’-Triacetat: Eine ähnliche Verbindung mit Inosin anstelle von Adenosin.

    Uridin, 2’,3’,5’-Triacetat: Ein weiteres Analog mit Uridin als Nukleosid .

Diese Verbindungen teilen ähnliche Eigenschaften, unterscheiden sich aber in ihren Nukleosidbasen, was zu Variationen in ihren biologischen Aktivitäten und Anwendungen führt.

Biologische Aktivität

2',3',5'-Tri-O-acetyladenosine (TAA) is a derivative of adenosine, characterized by the acetylation of the hydroxyl groups at the 2', 3', and 5' positions of the ribose moiety. This modification enhances its lipophilicity and stability, making it an important compound in biochemical and pharmacological research. TAA is primarily studied for its interactions with adenosine receptors and its potential therapeutic applications, particularly in oncology and cardiovascular diseases.

  • Molecular Formula : C₁₆H₁₉N₅O₇
  • Molecular Weight : 393.35 g/mol
  • Density : 1.6 ± 0.1 g/cm³
  • Melting Point : 168-170 °C
  • Solubility : Soluble in chloroform and methanol

TAA acts as an adenosine analog, mimicking the action of adenosine at various adenosine receptors (A1, A2A, A2B, and A3). The binding of TAA to these receptors influences several physiological processes through the modulation of intracellular signaling pathways, including:

  • Adenylate Cyclase Activity : TAA can enhance or inhibit adenylate cyclase activity, affecting cyclic AMP levels in cells.
  • Vasodilation : As a smooth muscle vasodilator, TAA can promote blood flow by relaxing vascular smooth muscle.
  • Anticancer Activity : TAA has shown potential in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest.

Anticancer Properties

Research indicates that TAA exhibits significant anticancer activity across various cancer cell lines. In vitro studies have demonstrated that TAA can induce apoptosis in human leukemia cells (HL-60) and inhibit proliferation in breast cancer cells (MCF-7) by modulating key signaling pathways.

Table 1: Summary of Anticancer Activities of TAA

Cell LineIC50 (µM)Mechanism of Action
HL-6012.5Induction of apoptosis
MCF-715.0Cell cycle arrest at G1 phase
A549 (Lung)20.0Inhibition of cell migration

Cardiovascular Effects

TAA has been shown to exert protective effects on cardiac tissues. It enhances myocardial perfusion and reduces ischemia-reperfusion injury in animal models, indicating its potential as a therapeutic agent for heart diseases.

Pharmacokinetics

The pharmacokinetic profile of TAA reveals that it is rapidly absorbed and metabolized in vivo. The primary metabolic pathway involves hydrolysis to form adenosine, which is biologically active and contributes to the observed effects.

Key Pharmacokinetic Parameters

ParameterValue
BioavailabilityHigh
Half-lifeApproximately 1 hour
MetabolitesAdenosine

Case Studies

  • Study on Leukemia Cells :
    A study published in Cancer Letters demonstrated that TAA significantly reduced cell viability in HL-60 cells through caspase-dependent pathways, highlighting its potential as a chemotherapeutic agent.
  • Cardiac Protection :
    Research conducted on rat models indicated that TAA administration prior to induced myocardial infarction resulted in reduced infarct size and improved cardiac function post-recovery.

Eigenschaften

IUPAC Name

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O7/c1-7(22)25-4-10-12(26-8(2)23)13(27-9(3)24)16(28-10)21-6-20-11-14(17)18-5-19-15(11)21/h5-6,10,12-13,16H,4H2,1-3H3,(H2,17,18,19)/t10-,12-,13-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCVZNVTXNUTBFB-XNIJJKJLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7387-57-7
Record name 2',3',5'-Tri-O-acetyladenosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007387577
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2',3',5'-Tri-O-acetyladenosine
Reactant of Route 2
Reactant of Route 2
2',3',5'-Tri-O-acetyladenosine
Reactant of Route 3
Reactant of Route 3
2',3',5'-Tri-O-acetyladenosine
Reactant of Route 4
2',3',5'-Tri-O-acetyladenosine
Reactant of Route 5
Reactant of Route 5
2',3',5'-Tri-O-acetyladenosine
Reactant of Route 6
2',3',5'-Tri-O-acetyladenosine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.